

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

CAS number

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Compound of Interest

Compound Name: 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

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An In-depth Technical Guide to 4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde

This guide provides an in-depth technical overview of **4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde**, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer field-proven insights into its synthesis, applications, and strategic role in the discovery of novel therapeutics.

Compound Profile and Significance

4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring an imidazole ring, a crucial pharmacophore in many biologically active compounds. Its strategic importance lies in its utility as a versatile intermediate for constructing more complex molecules, particularly those targeting the central nervous system.

The presence of three key functional groups—the aldehyde, the imidazole ring, and the methoxy group—provides multiple reaction handles for chemists to elaborate the structure, enabling the systematic exploration of structure-activity relationships (SAR).

Identifier	Value	Source
CAS Number	870837-70-0	[1]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	202.21 g/mol	[1]
Purity	Typically ≥97%	[1]
Appearance	Light yellow to orange powder/crystal	[2]

Strategic Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a robust and commonly employed method is the nucleophilic aromatic substitution (SNAr) reaction. This approach is favored for its reliability and scalability in a laboratory setting.

Experimental Protocol: SNAr Synthesis

Objective: To synthesize **4-(1H-imidazol-1-yl)-3-methoxybenzaldehyde** from 4-fluoro-3-methoxybenzaldehyde and imidazole.

Causality: The SNAr reaction is ideal here due to the electron-withdrawing nature of the aldehyde group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom is an excellent leaving group in this context.

Reagents & Materials:

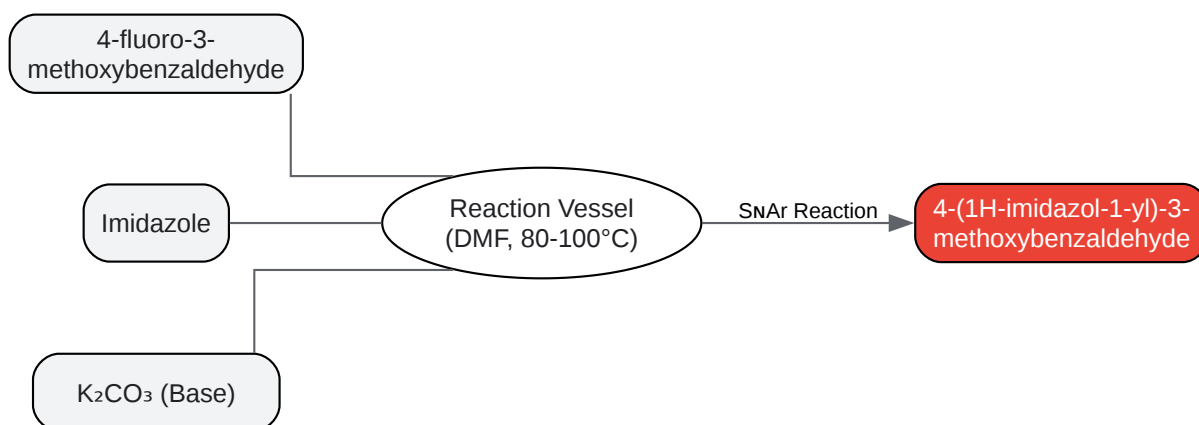
- 4-fluoro-3-methoxybenzaldehyde
- Imidazole
- Anhydrous Potassium Carbonate (K₂CO₃)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)

- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask, condenser, magnetic stirrer, heating mantle
- Standard workup and purification apparatus (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Methodology:

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluoro-3-methoxybenzaldehyde (1.0 eq), imidazole (1.2-1.5 eq), and anhydrous potassium carbonate (2.0-3.0 eq).
 - **Expertise & Experience:** Using a slight excess of imidazole drives the reaction to completion. Potassium carbonate acts as a base to deprotonate the imidazole, forming the imidazolid anion, which is a much stronger nucleophile. Anhydrous conditions are critical to prevent side reactions.
- **Solvent Addition:** Add anhydrous DMF to the flask to dissolve/suspend the reagents.
 - **Expertise & Experience:** DMF is the solvent of choice as it is polar and aprotic, effectively solvating the potassium imidazolid salt without interfering with the nucleophilic attack. Its high boiling point is suitable for heated reactions.
- **Reaction Execution:** Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzaldehyde is consumed (typically 12-24 hours).
- **Workup & Extraction:** Cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
 - **Trustworthiness:** The aqueous workup quenches the reaction and removes the inorganic salts (like KF and excess K_2CO_3) and DMF. Multiple extractions with an organic solvent like ethyl acetate ensure complete recovery of the product.

- Washing: Combine the organic layers and wash sequentially with water and then brine.
 - Expertise & Experience: The brine wash helps to remove residual water from the organic layer, facilitating the drying process.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield the final product.
 - Trustworthiness: Purification is essential to remove unreacted starting materials and any side products, ensuring the high purity required for subsequent synthetic steps.



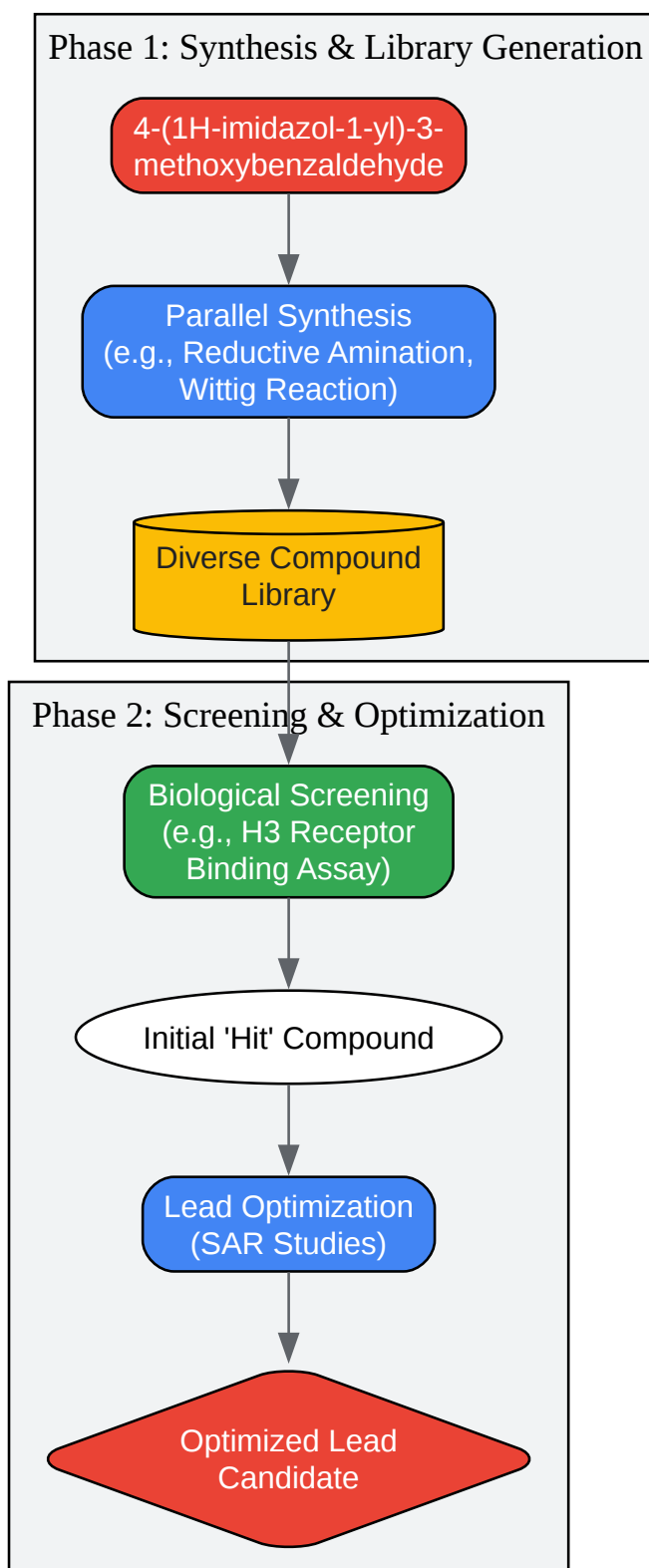
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Caption: SNAr synthesis workflow for the target compound.

Applications in Drug Discovery and Development

This compound is not typically an end-product therapeutic but rather a critical intermediate. Its primary value is in the synthesis of histamine H3 receptor antagonists and other neurologically active agents.^[1]

- **Histamine H3 Receptor Antagonists:** The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor are investigated for their potential to treat a range of neurological disorders by enhancing cognitive function and promoting wakefulness.^[1] Conditions of interest include Alzheimer's disease, epilepsy, and sleep disorders.^[1]
- **Scaffold for SAR Studies:** The molecule serves as an excellent scaffold for building compound libraries. The aldehyde group can be readily converted into other functional groups (amines, alcohols, acids, etc.) or used in condensation reactions to link different molecular fragments. This allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.^[1]
- **Neurological Research Reagents:** As a building block for bioactive molecules, it is used to create novel chemical probes to study neurological pathways and validate new drug targets.^[1]



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Caption: Role of the intermediate in a drug discovery workflow.

Physicochemical and Safety Data

Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety.

Properties and Storage

Property	Value	Source/Note
Melting Point	153-155 °C (for the related 4-(1H-imidazol-1-yl)benzaldehyde)	[2]
Solubility	Soluble in methanol and other polar organic solvents.	[2]
Storage	Store at 2-8°C under an inert gas atmosphere (e.g., nitrogen or argon).	[1][2]

Safety and Handling

While specific hazard data for this exact derivative is not extensively published, data for the closely related structural analog, 4-(1H-imidazol-1-yl)benzaldehyde (CAS 10040-98-9), should be used as a precautionary reference.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- Precautionary Measures:
 - Use in a well-ventilated area or fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety glasses/goggles, gloves, and a lab coat.
 - Avoid breathing dust.
 - Wash hands thoroughly after handling.

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References

- 1. 4-(1H-Imidazol-1-yl)-3-methoxybenzaldehyde [myskinrecipes.com]
- 2. 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 [chemicalbook.com]
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